![molecular formula C8H15NO2 B1462482 Methyl 3-[(cyclopropylmethyl)amino]propanoate CAS No. 741698-52-2](/img/structure/B1462482.png)
Methyl 3-[(cyclopropylmethyl)amino]propanoate
Overview
Description
Scientific Research Applications
Bioavailability and Neurotoxicity Studies
Research on similar compounds, such as 2-Amino-3-(methylamino)propanoic acid (BMAA), highlights the importance of understanding the bioavailability and potential neurotoxic effects of amino acids and their derivatives. BMAA's high oral bioavailability in primates suggests that structurally related compounds like Methyl 3-[(cyclopropylmethyl)amino]propanoate might also exhibit significant bioavailability, warranting studies on their metabolic fate and potential neurotoxicity (Duncan et al., 1992).
Methylation and Biological Synthesis
S-adenosylmethionine (SAM) studies reveal its role as a methyl donor in various biological synthesis reactions. This suggests that Methyl 3-[(cyclopropylmethyl)amino]propanoate could participate in or be a product of similar methylation processes, offering pathways for the synthesis of complex molecules (Fontecave et al., 2004).
Anticancer Properties
Research on derivatives of related compounds indicates the potential for anticancer applications. For instance, the synthesis and evaluation of thiazole derivatives have shown antiproliferative activities, suggesting that Methyl 3-[(cyclopropylmethyl)amino]propanoate and its derivatives could be explored for similar medicinal properties (Yurttaş et al., 2022).
Synthetic Applications
The stereoselective synthesis of cyclopropanol amino acids from allylic sulfones, resulting in conformationally restricted building blocks, exemplifies the synthetic utility of related compounds. This underscores the potential of Methyl 3-[(cyclopropylmethyl)amino]propanoate in the synthesis of novel organic molecules with specific stereochemical configurations (Díez et al., 2003).
Biocatalysis
Investigations into the asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid showcase the potential of utilizing biocatalysts for producing enantiopure compounds. This approach could be applied to Methyl 3-[(cyclopropylmethyl)amino]propanoate, facilitating the synthesis of chiral molecules for pharmaceutical applications (Li et al., 2013).
properties
IUPAC Name |
methyl 3-(cyclopropylmethylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)4-5-9-6-7-2-3-7/h7,9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEDSNICSGHOPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNCC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(cyclopropylmethyl)amino]propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





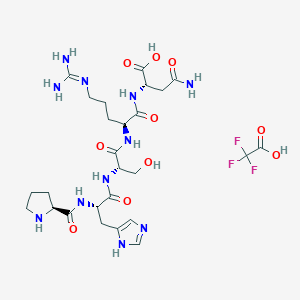
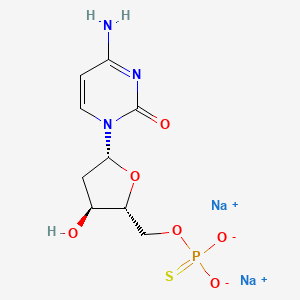

![2-(2,3-Difluoro-phenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1462409.png)
![Ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate](/img/structure/B1462410.png)
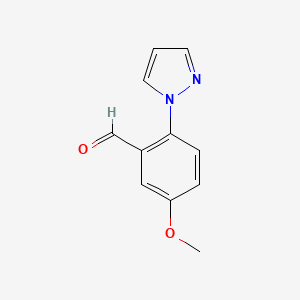


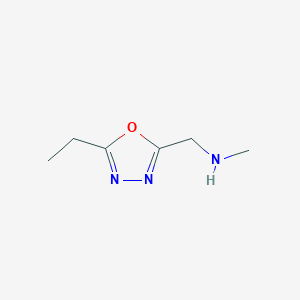
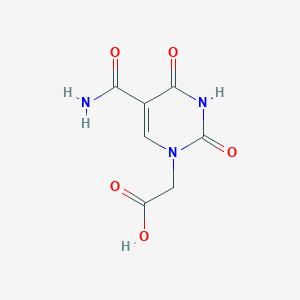

![N1-[3-(Trifluoromethyl)benzyl]-1,2-benzenediamine](/img/structure/B1462420.png)